Calcium diphosphate dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Calcium diphosphate dihydrate, also known as dicalcium phosphate dihydrate, is a calcium phosphate compound with the chemical formula CaHPO₄·2H₂O. It is commonly referred to as brushite in its mineral form. This compound is widely used in various industries, including food, pharmaceuticals, and agriculture, due to its beneficial properties such as being a source of calcium and phosphate.

準備方法

Synthetic Routes and Reaction Conditions

Calcium diphosphate dihydrate can be synthesized through the neutralization of calcium hydroxide with phosphoric acid. The reaction is typically carried out at a temperature of around 60°C, resulting in the precipitation of the dihydrate form: [ \text{H}_3\text{PO}_4 + \text{Ca(OH)}_2 \rightarrow \text{CaHPO}_4 \cdot 2\text{H}_2\text{O} ]

Another method involves treating calcium chloride with ammonium phosphate: [ \text{CaCl}_2 + (\text{NH}_4)_2\text{HPO}_4 \rightarrow \text{CaHPO}_4 \cdot 2\text{H}_2\text{O} + 2\text{NH}_4\text{Cl} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves a continuous process where calcium chloride is treated with ammonium phosphate to form the dihydrate. The resulting slurry is then heated to around 65-70°C to form anhydrous calcium diphosphate as a crystalline precipitate .

化学反応の分析

Types of Reactions

Calcium diphosphate dihydrate undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form soluble calcium salts and phosphoric acid.

Hydrolysis: In aqueous solutions, it can hydrolyze to form calcium ions and phosphate ions.

Common Reagents and Conditions

Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with this compound.

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products

Calcium Salts: Such as calcium chloride when reacted with hydrochloric acid.

Phosphoric Acid: Formed during the neutralization reactions.

科学的研究の応用

Calcium diphosphate dihydrate has numerous applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a precursor for other calcium phosphate compounds.

Biology: Studied for its role in biomineralization processes and as a model compound for understanding calcium phosphate formation in biological systems.

Industry: Employed in the production of fertilizers and as a feed additive in livestock nutrition.

作用機序

The mechanism of action of calcium diphosphate dihydrate involves its dissociation into calcium and phosphate ions in aqueous environments. These ions play crucial roles in various physiological processes:

Calcium Ions: Essential for bone mineralization and maintaining bone density.

Phosphate Ions: Involved in energy metabolism and cellular signaling pathways.

In the stomach, this compound reacts with hydrochloric acid to neutralize the pH, providing a source of calcium and phosphate ions for remineralization of teeth and bone homeostasis .

類似化合物との比較

Calcium diphosphate dihydrate can be compared with other calcium phosphate compounds:

Monocalcium Phosphate Monohydrate (Ca(H₂PO₄)₂·H₂O): Used as a leavening agent in baking.

Tricalcium Phosphate (Ca₃(PO₄)₂): Used as an anti-caking agent and in bone graft materials.

Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂): The primary mineral component of bone and teeth, used in medical implants.

Each of these compounds has unique properties and applications, with this compound being particularly valued for its solubility and bioavailability.

特性

CAS番号 |

17031-92-4 |

|---|---|

分子式 |

CaH2O8P2-2 |

分子量 |

232.04 g/mol |

IUPAC名 |

calcium;phosphonato phosphate;hydrate |

InChI |

InChI=1S/Ca.H4O7P2.H2O/c;1-8(2,3)7-9(4,5)6;/h;(H2,1,2,3)(H2,4,5,6);1H2/q+2;;/p-4 |

InChIキー |

LOGGAGJVXOASPM-UHFFFAOYSA-J |

正規SMILES |

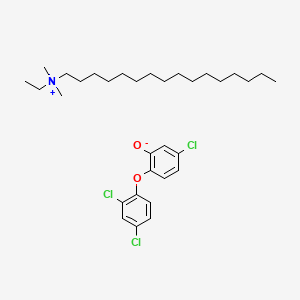

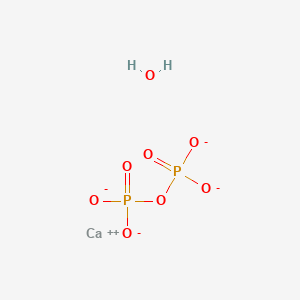

O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。